molecular formula C9H8Br4O B3394150 1,2-Bis(dibromomethyl)-4-methoxybenzene CAS No. 89226-82-4

1,2-Bis(dibromomethyl)-4-methoxybenzene

Cat. No.: B3394150
CAS No.: 89226-82-4
M. Wt: 451.77 g/mol
InChI Key: HINWOECPOPVUGX-UHFFFAOYSA-N
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Description

1,2-Bis(dibromomethyl)-4-methoxybenzene is a high-value synthetic building block for researchers in organic chemistry and materials science. While the specific properties and applications of this exact methoxy-substituted derivative are not fully detailed in the current literature, its core structure is closely related to well-characterized dibromomethylbenzene compounds. These analogues are recognized as versatile precursors, particularly in the construction of complex organic frameworks such as acenes and naphthalene derivatives . The dibromomethyl groups are highly functionalizable, allowing this reagent to serve as a key intermediate in the preparation of aromatic aldehydes, imines, and other functionalized molecules . The presence of the methoxy substituent at the 4-position is expected to influence the compound's electronic properties and solubility, potentially making it advantageous for developing novel materials with specific characteristics. In the crystal state, related structures are often stabilized by intermolecular interactions such as C–H⋯Br hydrogen bonds . Researchers are encouraged to explore its utility in cyclization reactions and as a precursor to reactive intermediates like xylylenes, which can be trapped by dienophiles in Diels-Alder reactions . This product is intended for research purposes only.

Properties

IUPAC Name

1,2-bis(dibromomethyl)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br4O/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINWOECPOPVUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(Br)Br)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60532236
Record name 1,2-Bis(dibromomethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89226-82-4
Record name 1,2-Bis(dibromomethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

1,2-Bis-(bromomethyl)-benzene (CAS 91-13-4)

  • Molecular Formula : C₈H₈Br₂
  • Molecular Weight : 263.96 g/mol
  • Appearance : White crystals .
  • Applications : Widely used as a crosslinking agent in polymer chemistry and as a precursor for pharmaceuticals and agrochemicals .
  • Safety : Hazardous due to its brominated nature; requires careful handling to avoid skin/eye contact .

Key Differences :

  • The absence of the 4-methoxy group reduces steric hindrance, making 1,2-Bis-(bromomethyl)-benzene more reactive in alkylation reactions compared to the methoxy-substituted derivative .

1,2-Bis(bromomethyl)-4-(methylsulfonyl)benzene (CAS 1802633-31-3)

  • Structure : Bromomethyl groups at 1- and 2-positions, with a methylsulfonyl group at the 4-position.
  • Molecular Formula : C₉H₁₀Br₂O₂S
  • Molecular Weight : 342.05 g/mol
  • Applications : Primarily used in research settings as a building block for sulfonamide-containing polymers .
  • Solubility: Limited data, but storage recommendations suggest sensitivity to moisture .

Key Differences :

4-Bromo-1,2-dimethoxybenzene (CAS 2859-78-1)

  • Structure : Bromo substituent at the 4-position and methoxy groups at 1- and 2-positions.
  • Molecular Formula : C₈H₉BrO₂
  • Molecular Weight : 233.06 g/mol
  • Synonyms: Bromoveratrole, 1,2-Dimethoxy-4-bromobenzene .
  • Applications : Used in synthesizing lignin-derived compounds and as a precursor in agrochemical research .

Key Differences :

  • Lacks bromomethyl groups, making it less reactive in crosslinking applications but more suited for electrophilic aromatic substitution reactions .

Bis(4-methoxyphenyl)acetylene ()

  • Structure : Ethyne bridge connecting two 4-methoxyphenyl groups.
  • Molecular Formula : C₁₆H₁₄O₂
  • Molecular Weight : 238.29 g/mol
  • Applications : Used in materials science for conjugated polymer synthesis .

Key Differences :

  • The acetylene backbone enables π-conjugation, distinguishing its electronic properties from brominated analogs .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Primary Applications
1,2-Bis(dibromomethyl)-4-methoxybenzene C₉H₈Br₄O Not explicitly reported 1,2-dibromomethyl, 4-methoxy - PAH synthesis
1,2-Bis-(bromomethyl)-benzene C₈H₈Br₂ 263.96 1,2-bromomethyl 91-13-4 Polymer crosslinking
4-Bromo-1,2-dimethoxybenzene C₈H₉BrO₂ 233.06 4-bromo, 1,2-dimethoxy 2859-78-1 Agrochemical precursors
Bis(4-methoxyphenyl)acetylene C₁₆H₁₄O₂ 238.29 Ethyne, 4-methoxyphenyl - Conjugated polymers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(dibromomethyl)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1,2-Bis(dibromomethyl)-4-methoxybenzene

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